![molecular formula C22H28N4O3 B5525335 7-(3,4-dimethoxyphenyl)-2-(4-ethyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5525335.png)
7-(3,4-dimethoxyphenyl)-2-(4-ethyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone
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Description
The compound is a member of the quinazolinone family, which is known for its significant biological activities. Quinazolinone derivatives have been extensively studied for their potential medicinal applications, including their use as antipsychotic, anti-inflammatory, and antitumor agents.
Synthesis Analysis
Scientific Research Applications
Alpha-1 Adrenoceptor Antagonists
Quinazolinone-arylpiperazine derivatives, including compounds similar to the one , have been synthesized and evaluated as potential α1-adrenoceptor antagonists. These compounds have shown promising hypotensive activity in animal models, indicating their potential use in blood pressure regulation (Abou-Seri, Abouzid, & Abou El Ella, 2011).
Synthesis Processes
Improved synthesis processes for derivatives of quinazolinones have been developed. These processes are crucial for creating intermediates used in the preparation of antihypertensive agents like Doxazosin, which are used in the treatment of hypertension and benign prostate hyperplasia (Ramesh, Reddy, & Reddy, 2006).
Serotonin Receptor Ligands
Research on quinazolinone derivatives has included exploring their binding affinity for serotonin receptors. This research is significant for understanding the therapeutic potential of these compounds in treating neurological and psychiatric disorders (Intagliata et al., 2017).
Antipsychotic Properties
Certain quinazolinone derivatives, such as aripiprazole, have been identified as potent partial agonists at human 5-HT1A receptors, suggesting their potential use as antipsychotic agents. These findings highlight the role of such compounds in managing symptoms of schizophrenia and related conditions (Jordan et al., 2002).
Anti-Inflammatory and Analgesic Properties
Some quinazolinone derivatives have been synthesized and shown to possess anti-inflammatory and analgesic properties. These findings suggest potential therapeutic applications in managing pain and inflammation (Mohamed et al., 2009).
Dopaminergic Neuron Inhibition
Research on quinolinone derivatives, similar in structure to the compound , has shown their ability to inhibit dopaminergic neurons in the ventral tegmental area. This suggests potential applications in the treatment of disorders related to dopamine dysfunction (Momiyama et al., 1996).
properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-4-25-7-9-26(10-8-25)22-23-14-17-18(24-22)11-16(12-19(17)27)15-5-6-20(28-2)21(13-15)29-3/h5-6,13-14,16H,4,7-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMZGDUAKVPUOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C3C(=N2)CC(CC3=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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